molecular formula C9H11N3OS B2922983 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile CAS No. 1602501-52-9

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

Cat. No.: B2922983
CAS No.: 1602501-52-9
M. Wt: 209.27
InChI Key: NAAZCFFWMHFVPO-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile is a synthetic organic compound that features both a morpholine and a thiazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One possible route could be:

    Starting Materials: Thiazole-4-carboxaldehyde and morpholine.

    Reaction: The thiazole-4-carboxaldehyde reacts with morpholine in the presence of a suitable catalyst and solvent.

    Conditions: The reaction is typically carried out under reflux conditions with a solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process might involve:

    Optimization: Optimizing the reaction conditions to maximize yield and purity.

    Catalysts: Using industrial catalysts to speed up the reaction.

    Purification: Employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile would depend on its specific biological target. Generally, compounds with morpholine and thiazole rings can interact with various enzymes or receptors, modulating their activity. The nitrile group might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile.

    2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetamide: Contains an amide group instead of a nitrile.

Uniqueness

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile is unique due to the presence of both a morpholine and a thiazole ring along with a nitrile group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZCFFWMHFVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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